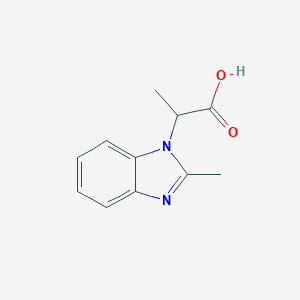

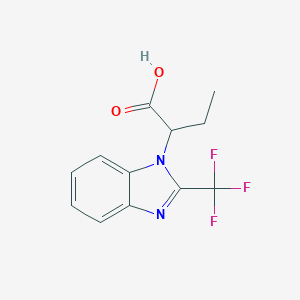

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

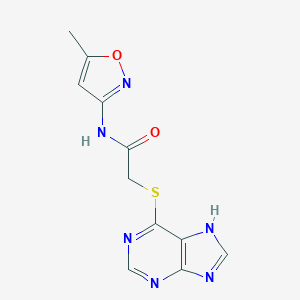

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a compound with the CAS Number: 753489-92-8. It has a molecular weight of 204.23 and its IUPAC name is the same as the common name . It is typically stored at room temperature and is a solid in its physical form .

Molecular Structure Analysis

The optimized geometrical structure, electronic, and vibrational features of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid have been investigated using the B3LYP/6-311++G (d,p) basis set . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid are not available, the compound’s UV-vis spectrum and the effects of solvents on it have been studied .Physical And Chemical Properties Analysis

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a solid at room temperature . Its molecular weight is 204.23 . More specific physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopy and Quantum Computational Studies

- Field : Physical Chemistry

- Application : This compound has been studied using vibrational spectroscopy and quantum computational methods .

- Method : The B3LYP/6-311++G(d,p) basis set was used for the theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of the compound .

- Results : The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .

Crystal Structure Analysis

- Field : Crystallography

- Application : The crystal structure of this compound has been analyzed .

- Method : The crystal structure features were investigated using Hirshfeld surface analysis .

- Results : The benzimidazole ring system is inclined to the benzene ring by 78.04 (10) degrees . The crystal structure features O—H N and C—H O hydrogen bonding and C—H and π–π interactions .

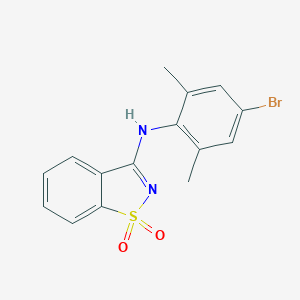

Pharmacological Applications

- Field : Pharmacology

- Application : Benzimidazole analogs, including this compound, have shown various therapeutic uses .

- Method : These compounds have been found to be potent inhibitors of various enzymes .

- Results : They have shown potential as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

Molecular Docking Studies

- Field : Computational Biology

- Application : This compound has been studied using molecular docking methods .

- Method : The details of the docking studies aided in the prediction of protein binding .

- Results : The MEP surface was found to be a chemically reactive area appropriate for drug action .

Corrosion Inhibitors

- Field : Materials Science

- Application : Benzimidazole derivatives, including this compound, have been used as corrosion inhibitors .

- Method : These compounds protect the metal from corrosion by forming a film on the metal surface .

- Results : Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Catalyst in Resin Systems

- Field : Polymer Chemistry

- Application : This compound has been used as a catalyst in resin systems .

- Method : It was employed as a catalyst to investigate the effect of catalysts on the curing reaction of the biphenyl epoxy resin system .

- Results : The use of this compound as a catalyst was found to be effective in the curing reaction .

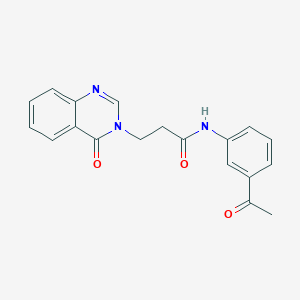

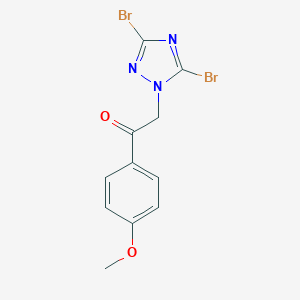

Synthesis of Biheterocyclic Motifs

- Field : Organic Chemistry

- Application : This compound has been used in the synthesis of various biheterocyclic motifs .

- Method : The synthesis involves rearrangements of quinoxalinones when exposed to nucleophilic rearrangements .

- Results : The optimization of benzimidazole-based structures has resulted in marketed drugs .

Antibacterial Activity

- Field : Microbiology

- Application : Benzimidazole derivatives, including this compound, have shown antibacterial activity .

- Method : The antibacterial activity is tested against various bacterial strains .

- Results : The compound has shown significant antibacterial activity .

Antifungal Activity

Eigenschaften

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCOUPNAPANBEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968668 |

Source

|

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid | |

CAS RN |

5389-97-9 |

Source

|

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]sulfonyl}morpholine](/img/structure/B510202.png)

![2-{[3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B510207.png)

![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510212.png)

![2-[(1-benzyl-3-bromo-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510213.png)

![4-[3-nitro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B510216.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diethylacetamide](/img/structure/B510250.png)

![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)

![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)